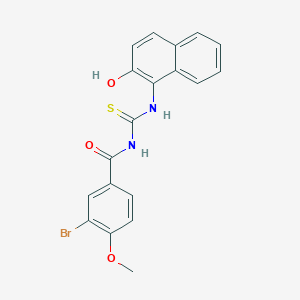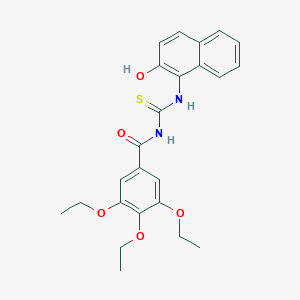![molecular formula C24H24N2O2S B316625 N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea](/img/structure/B316625.png)
N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea is a complex organic compound that features a unique combination of structural elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acenaphthylene derivative: This involves the reduction of acenaphthene to acenaphthylene, followed by amination to introduce the amino group.
Thioamide formation: The amino group is then reacted with carbon disulfide to form the corresponding thioamide.
Acylation: The thioamide is acylated with 2-(4-isopropylphenoxy)acetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thioamides.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea is not fully understood. it is believed to interact with specific molecular targets through its thioamide and phenoxy groups. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-(1-naphthyl)acetamide
- N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide
- N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-isopropoxybenzamide
Uniqueness
N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea is unique due to the presence of both the acenaphthylene and isopropylphenoxy moieties, which confer distinct chemical and physical properties. This makes it particularly interesting for applications where specific interactions with biological targets or unique material properties are desired.
Propriétés
Formule moléculaire |
C24H24N2O2S |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H24N2O2S/c1-15(2)16-8-11-19(12-9-16)28-14-22(27)26-24(29)25-21-13-10-18-7-6-17-4-3-5-20(21)23(17)18/h3-5,8-13,15H,6-7,14H2,1-2H3,(H2,25,26,27,29) |
Clé InChI |
QAFIXTBBRWOSNZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C3C=CC=C4C3=C(CC4)C=C2 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-[(2-hydroxynaphthalen-1-yl)carbamothioyl]benzamide](/img/structure/B316549.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(4-isopropylphenoxy)acetyl]thiourea](/img/structure/B316550.png)
![N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-5-(4-bromophenyl)furan-2-carboxamide](/img/structure/B316551.png)
![N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B316552.png)
![2-fluoro-N-[[(4E)-3-oxo-4-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]carbamothioyl]benzamide](/img/structure/B316553.png)
![2-(3,4-dimethylphenoxy)-N-[[(4E)-3-oxo-4-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]carbamothioyl]acetamide](/img/structure/B316554.png)
![N-(2-isopropylphenyl)-N'-[(2-methylphenoxy)acetyl]thiourea](/img/structure/B316555.png)
![N-{[2-(propan-2-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B316557.png)
![5-bromo-2-methoxy-N-({2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B316560.png)
![2-iodo-N-[[(3E)-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]carbamothioyl]benzamide](/img/structure/B316562.png)
![N-[[(3E)-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-diphenylacetamide](/img/structure/B316564.png)
![3-methoxy-N-[[(3E)-4-oxo-3-(5-propan-2-yl-3H-1,3-benzoxazol-2-ylidene)cyclohexa-1,5-dien-1-yl]carbamothioyl]naphthalene-2-carboxamide](/img/structure/B316565.png)
